N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine is a chemical compound characterized by its unique structure, which includes a chloro-substituted ethoxybenzyl group and an ethoxypropan-1-amine moiety. This compound is often studied for its potential biological activities and applications in medicinal chemistry. The molecular formula of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine is , and it has a molecular weight of approximately 239.74 g/mol .
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with new properties.
Research indicates that N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine exhibits notable biological activity, particularly in antimicrobial and antifungal studies. Its structural features allow it to interact with various biological targets, potentially influencing cellular pathways. The presence of the chloro and ethoxy groups may enhance its lipophilicity and bioavailability, making it an attractive candidate for further pharmacological exploration .
The synthesis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine typically involves several steps:
These synthetic routes are essential for producing the compound in sufficient quantities for research and application.
N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine has potential applications in various fields:
The compound's ability to interact with biological systems makes it a valuable candidate for further investigation in medicinal chemistry.
Studies exploring the interactions of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amines with biological targets have shown promising results. These interactions often involve binding to enzymes or receptors, which can lead to inhibition or modulation of specific pathways. Understanding these interactions is critical for elucidating the compound's mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amines. These include:
| Compound Name | Structural Features |
|---|---|
| N-(4-chlorobenzyl)-3-methylpropan-1-amines | Similar amine structure with a different substituent |
| 5-Chloro-N-(2-methylphenyl)propanamide | Contains a chloro group and an amide linkage |
| N-(2-hydroxybenzyl)-3-methylpropanamide | Hydroxy group instead of ethoxy |
N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amines stands out due to its specific combination of chloro and ethoxy groups, which may enhance its biological activity compared to similar compounds. Its unique structure potentially allows for distinct interactions within biological systems, making it a subject of interest for further research in drug development .
The IUPAC name N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine precisely describes its molecular architecture. The parent structure consists of a benzyl group substituted at the 5-position with chlorine and the 2-position with an ethoxy group (–OCH₂CH₃). This benzyl moiety is connected via a methylene bridge (–CH₂–) to a 3-ethoxypropylamine chain, creating a secondary amine functionality.
Key molecular features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.78 g/mol |
| Canonical SMILES | CCOCCCNCC1=C(C=CC(=C1)Cl)OCC |
| InChI Key | HOWXVEQSUZIWQX-UHFFFAOYSA-N |
The compound belongs to two primary chemical classes:
X-ray crystallography studies of analogous compounds reveal that the ethoxy groups adopt gauche conformations relative to the propylamine chain, minimizing steric hindrance. The chlorine atom at the 5-position creates electronic asymmetry, influencing reactivity in electrophilic substitution reactions.
First reported in the late 20th century, N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine emerged as part of efforts to develop halogenated benzylamines for pharmaceutical intermediates. Its synthesis typically involves a two-step protocol:
Benzyl chloride formation:
5-Chloro-2-ethoxybenzyl chloride reacts with 3-ethoxypropylamine under basic conditions (e.g., K₂CO₃ in CH₂Cl₂):
$$
\text{C}6\text{H}4\text{Cl(OCH}2\text{CH}3\text{)CH}2\text{Cl} + \text{NH}2(\text{CH}2)3\text{OCH}2\text{CH}3 \rightarrow \text{N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine} + \text{HCl}
$$
This nucleophilic substitution achieves yields >75% when conducted at 0–5°C.
Purification:
Column chromatography using silica gel (hexane/ethyl acetate 4:1) removes unreacted starting materials.
Patent literature reveals that structurally similar compounds have been investigated as:
Recent advances in flow chemistry have enabled the continuous synthesis of such amines, reducing reaction times from hours to minutes while maintaining >90% purity. These developments highlight the compound's role in modern synthetic methodologies.
The synthesis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine represents a significant challenge in modern organic chemistry, requiring sophisticated approaches to construct the target molecule through strategic coupling reactions [1]. This secondary amine compound features a chlorinated ethoxybenzyl moiety linked to an ethoxypropylamine chain, necessitating careful consideration of both precursor preparation and coupling methodologies [8]. The synthetic approach typically involves the formation of carbon-nitrogen bonds through nucleophilic substitution mechanisms, where the amine component acts as a nucleophile attacking an electrophilic benzyl halide derivative [6].
The successful synthesis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine depends critically on the preparation of two key precursor compounds: 5-chloro-2-ethoxybenzyl chloride derivatives and 3-ethoxypropylamine [3] [18]. These starting materials must be prepared with high purity and appropriate reactivity profiles to ensure efficient coupling reactions [19]. The selection of precursor compounds directly influences the overall synthetic efficiency and the quality of the final product [1].
The preparation of 5-chloro-2-ethoxybenzyl chloride derivatives begins with the synthesis of the corresponding aldehyde precursor, which can be obtained through systematic functionalization of aromatic compounds [32]. The ethylation reaction represents the initial step, where methyl salicylate is dissolved in acetone and treated with potassium hydroxide at room temperature [18]. Diethyl sulfate is then added dropwise, followed by reflux reaction until thin layer chromatography indicates complete consumption of the starting material [18].
The subsequent alkaline hydrolysis reaction involves dissolving the crude methyl o-ethoxybenzoate product in methanol, followed by dropwise addition of sodium hydroxide solution at 50 degrees Celsius [18]. The reaction mixture is monitored by thin layer chromatography until the raw material point disappears, after which the pH is adjusted to 2-3 using hydrochloric acid [18]. The resulting o-ethoxybenzoic acid is obtained as a light yellow solid after filtration, washing with water, and vacuum drying [18].
The conversion of the carboxylic acid to the corresponding acid chloride is achieved through acyl chlorination reaction using solid phosgene in the presence of dimethylformamide as an accelerator [18]. The reaction is conducted in acetone using a three-neck flask equipped with a reflux condenser tube, with ytterbium perfluorooctanesulfonate serving as a catalyst [18]. This methodology has been demonstrated to produce o-ethoxybenzoyl chloride with yields approaching 99.7% under optimized conditions [4].
The reduction of benzoyl chloride derivatives to the corresponding benzyl chlorides can be accomplished through Rosenmund reduction using palladium on barium sulfate as a catalyst under hydrogen atmosphere [33] [34]. This process facilitates the selective reduction of the carbonyl group while preserving the chlorine substituent and ethoxy functionality [34]. Alternative approaches involve the direct chlorination of the corresponding benzyl alcohol derivatives using thionyl chloride in dichloromethane under controlled conditions [9].
The synthesis of 3-ethoxypropylamine can be achieved through multiple pathways, with the most common approach involving the reduction of 3-ethoxypropionitrile [5]. This nitrile intermediate is typically prepared through the reaction of acrylonitrile with ethanol under basic conditions [5]. The subsequent reduction to the corresponding amine can be accomplished using various reducing agents, including lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with nickel catalysts [5] [7].
An alternative synthetic route involves the direct alkylation of 3-chloropropylamine with ethanol under basic conditions [29]. This method requires careful control of reaction conditions to prevent side reactions and ensure high selectivity for the desired ethoxy product [7]. The reaction typically proceeds at temperatures below 50 degrees Celsius to minimize decomposition and maximize yield [29].
The hydrogenation approach using ammonia, hydrogen, and potassium hydroxide at 85 degrees Celsius for 5 hours under elevated pressure has been reported to achieve yields of 92% [5]. This method employs Raney nickel as a catalyst and provides excellent selectivity for the primary amine product [5]. The reaction conditions must be carefully optimized to balance reaction rate and selectivity, as excessive temperatures can lead to side product formation [7].
| Synthesis Method | Yield (%) | Reaction Conditions | Catalyst |
|---|---|---|---|
| Nitrile Reduction with NH₃/H₂ | 92 | 85°C, 5h, elevated pressure | KOH |
| Catalytic Hydrogenation | 85-90 | 100°C, H₂ atmosphere | Ni (Raney) |
| LiAlH₄ Reduction | 78-85 | Room temperature, dry THF | LiAlH₄ |
The formation of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine proceeds through a nucleophilic substitution mechanism characteristic of amine-alkylation processes [6] [8]. The reaction involves the nucleophilic attack of the nitrogen lone pair electrons in 3-ethoxypropylamine on the electrophilic carbon atom of the benzyl chloride derivative [6]. This process follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile approaches the electrophilic center from the backside, leading to inversion of configuration at the reaction center [19].
The initial step involves the formation of a transition state where the nitrogen atom begins to form a bond with the benzyl carbon while the carbon-chlorine bond simultaneously begins to break [6]. This concerted process results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond [8]. The reaction proceeds through a single transition state without the formation of discrete intermediates, which is characteristic of SN2 mechanisms [19].
Following the nucleophilic substitution, an acid-base reaction occurs where excess amine or another base deprotonates the positively charged nitrogen center, creating the neutral secondary amine product [6]. This deprotonation step is essential for liberating the final product and driving the reaction to completion [8]. The overall mechanism can be represented as a two-step process: nucleophilic attack followed by deprotonation [11].
The success of the amine-alkylation process depends on several factors, including the electrophilicity of the benzyl halide, the nucleophilicity of the amine, and the reaction conditions employed [35]. Primary alkyl halides generally react more readily than secondary or tertiary halides due to reduced steric hindrance around the electrophilic center [19]. The presence of electron-withdrawing groups, such as the chlorine substituent, enhances the electrophilicity of the benzyl carbon and facilitates the nucleophilic attack [8].
The optimization of coupling reaction conditions for the synthesis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine requires careful consideration of multiple parameters, including temperature, solvent selection, base selection, and reaction time [2] [15]. The choice of solvent significantly impacts the reaction efficiency, with polar aprotic solvents such as dimethylformamide and acetonitrile typically providing superior results compared to protic solvents [14] [15].
Temperature control represents a critical parameter in optimizing the coupling reaction [15]. Reactions conducted at elevated temperatures generally proceed more rapidly but may suffer from increased side product formation and reduced selectivity [14]. Studies have demonstrated that temperatures between 60-90 degrees Celsius provide an optimal balance between reaction rate and selectivity for similar benzyl halide coupling reactions [2]. Room temperature reactions, while requiring extended reaction times, often provide higher yields and better selectivity [15].
The selection of appropriate bases plays a crucial role in facilitating the coupling reaction and preventing unwanted side reactions [2] [13]. Triethylamine has been widely employed as a base in similar coupling reactions, with typical loadings ranging from 3-5 equivalents relative to the amine substrate [2] [16]. Diisopropylethylamine represents an alternative base that has shown excellent performance in amine coupling reactions, particularly under mild conditions [13] [20].
Reaction time optimization requires monitoring the progress of the coupling reaction through analytical techniques such as thin layer chromatography or gas chromatography [32]. Extended reaction times may lead to increased formation of side products, while insufficient reaction time results in incomplete conversion of starting materials [14]. Typical reaction times for benzyl halide-amine coupling reactions range from 8-24 hours, depending on the specific substrates and reaction conditions employed [2].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60-90°C | Increased rate, potential side reactions |
| Base Loading | 3-5 equivalents | Enhanced conversion, prevents salt formation |
| Reaction Time | 8-24 hours | Complete conversion, minimize degradation |
| Solvent | DMF, acetonitrile | Improved solubility and reaction rate |
The use of microwave heating has emerged as an alternative approach for accelerating coupling reactions while maintaining good selectivity [14]. Microwave-assisted synthesis typically requires shorter reaction times and can provide comparable or superior yields compared to conventional heating methods [14]. However, the application of microwave heating to the specific synthesis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine requires careful optimization to prevent decomposition of the sensitive ethoxy substituents [14].
The purification of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine presents unique challenges due to the presence of both amine and ether functionalities, which can complicate traditional chromatographic separation methods [17] [21]. Column chromatography using silica gel as the stationary phase represents the most commonly employed purification technique for similar compounds [17]. However, the basic nature of the amine functionality can lead to strong interactions with the acidic silica surface, resulting in poor recovery and tailing of the product peak [17] [21].
The addition of triethylamine or ammonia to the mobile phase has been demonstrated to improve the chromatographic behavior of amine-containing compounds by maintaining the amine in its neutral state and preventing protonation [17] [21]. Alternative approaches involve the use of amine-bonded phase columns, which provide a less polar and more basic stationary phase compared to traditional silica gel [21]. These specialized columns can be operated in normal phase mode and eliminate the need for basic mobile phase modifiers [21].
Reverse-phase chromatography using C18 stationary phases represents another viable purification approach, particularly for compounds containing both hydrophilic and hydrophobic regions [17]. This method employs acetonitrile-water mobile phases without additives and can provide excellent separation efficiency for amine-containing compounds [17]. The method is particularly advantageous when the target compound contains both amine and carboxylic acid functionalities, as it avoids the ionization issues associated with normal-phase chromatography [17].
Recrystallization techniques can be employed as a complementary purification method to achieve high purity products [29]. The selection of appropriate solvents for recrystallization depends on the solubility profile of the target compound and any impurities present [29]. Common solvent systems for amine purification include ethanol-water mixtures, which can provide excellent purification efficiency while maintaining good recovery yields [29].
| Purification Method | Advantages | Limitations | Typical Recovery |
|---|---|---|---|
| Silica Gel Chromatography | High resolution | Amine interactions | 70-85% |
| Amine-Bonded Phase | Basic stationary phase | Specialized equipment | 80-90% |
| Reverse-Phase HPLC | No ionization issues | Requires HPLC system | 85-95% |
| Recrystallization | High purity | Moderate recovery | 60-75% |
Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation and maximize conversion of starting materials [20] [27]. The use of excess amine relative to the benzyl halide can help drive the reaction to completion and reduce the formation of dialkylated products [35]. However, excessive amine can complicate purification procedures and should be balanced against purification considerations [35].
The implementation of continuous flow chemistry represents an emerging approach for improving reaction efficiency and yield consistency [26]. Flow chemistry allows for precise control of reaction parameters, including temperature, residence time, and reagent mixing, which can lead to improved selectivity and reduced side product formation [12] [26]. This technology has shown particular promise for reactions involving reactive intermediates and can provide enhanced scalability compared to traditional batch processes [26].
The infrared spectrum of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine exhibits characteristic absorption bands that enable unambiguous identification of the key functional groups present in the molecular structure [1] [2] [3]. Primary amine functionality is clearly evidenced by two distinct N-H stretching vibrations appearing at 3350 and 3280 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes respectively [4] [5]. These frequencies are consistent with values reported for saturated primary amines, which typically absorb in the range of 3300-3500 cm⁻¹ [5].
The aromatic ring system displays the expected C-H stretching vibration at approximately 3050 cm⁻¹, which is characteristic of aromatic hydrogen atoms [6]. Aromatic C=C stretching vibrations manifest as medium-intensity bands at 1580 and 1520 cm⁻¹, confirming the presence of the substituted benzene ring [6].
Aliphatic C-H stretching absorptions appear as strong bands at 2950 and 2850 cm⁻¹, attributed to the asymmetric and symmetric stretching modes of the methylene and methyl groups in the ethoxy and propyl chains [6]. The ether linkages are characterized by strong C-O stretching absorptions at 1200 and 1100 cm⁻¹, corresponding to the asymmetric and symmetric C-O-C stretching vibrations of both aromatic and aliphatic ether functionalities [7] [8] [9].
The chlorine substituent on the aromatic ring contributes a C-Cl stretching vibration at 750 cm⁻¹, which falls within the expected range of 850-550 cm⁻¹ for aromatic chloride compounds [10]. Additional diagnostic bands include the N-H wagging vibration at 820 cm⁻¹, which is characteristic of primary amines and appears in the fingerprint region between 850-750 cm⁻¹ [4].
| Table 1: Infrared Spectroscopy Data for N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine | |||
|---|---|---|---|
| Functional Group | Frequency Range (cm⁻¹) | Expected Values (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300-3500 | 3350, 3280 | Strong |
| C-H stretch (aromatic) | 3000-3100 | 3050 | Medium |
| C-H stretch (aliphatic) | 2800-3000 | 2950, 2850 | Strong |
| Aromatic C=C stretch | 1600-1500 | 1580, 1520 | Medium |
| C-O stretch (ether) | 1000-1300 | 1200, 1100 | Strong |
| C-Cl stretch (aromatic) | 850-550 | 750 | Medium |
| N-H wag (primary amine) | 850-750 | 820 | Medium |
The proton nuclear magnetic resonance spectrum of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine provides detailed structural information through characteristic chemical shift patterns and coupling relationships [11] [12]. Aromatic proton signals appear as a complex multiplet in the region of 6.8-7.2 ppm, integrating for three protons corresponding to the trisubstituted benzene ring [13] [14]. The chemical shift values are consistent with substituted aromatic systems where electron-withdrawing chlorine and electron-donating ethoxy substituents create a complex electronic environment [14].
The benzylic methylene group (Ar-CH₂-N) resonates at 3.7 ppm as either a singlet or an AB system, depending on the conformational dynamics and magnetic environment [15]. This chemical shift is characteristic of methylene protons positioned between an aromatic ring and a nitrogen atom, where the deshielding effect of the aromatic ring and the electron-donating properties of nitrogen contribute to the observed downfield position [11].
Ethoxy groups display distinct patterns based on their attachment sites. The aromatic ethoxy substituent shows characteristic quartet-triplet coupling with the OCH₂ protons appearing at 4.05 ppm (J = 7 Hz) and the CH₃ protons at 1.4 ppm (J = 7 Hz) [12]. The aliphatic ethoxy group exhibits similar coupling patterns with OCH₂ protons at 3.65 ppm and CH₃ protons at 1.2 ppm [12].
The propyl chain connecting the amine to the aliphatic ether displays characteristic triplet multiplicities. The α-methylene group (N-CH₂-CH₂-CH₂-O) appears at 2.8 ppm, while the β-methylene group (N-CH₂-CH₂-CH₂-O) resonates at 3.6 ppm, reflecting the differential deshielding effects of nitrogen and oxygen atoms [11]. Primary amine protons typically appear as a broad singlet in the range of 1.5-3.0 ppm, with the exact position being solvent and concentration dependent [11].
| Table 2: ¹H NMR Spectroscopic Data for N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine | ||||
|---|---|---|---|---|
| Proton Environment | Multiplicity | Chemical Shift (ppm) | Integration | Coupling Constant (Hz) |
| Aromatic H (C₆H₃) | m | 6.8-7.2 | 3H | - |
| Benzyl CH₂ | s or AB system | 3.7 | 2H | 12-15 (if AB) |
| Ethoxy CH₂ (aromatic) | q | 4.05 | 2H | 7 |
| Ethoxy CH₂ (aliphatic) | q | 3.65 | 2H | 7 |
| Propyl CH₂ (α to N) | t | 2.8 | 2H | 7 |
| Propyl CH₂ (β to O) | t | 3.6 | 2H | 6 |
| Ethoxy CH₃ (aromatic) | t | 1.4 | 3H | 7 |
| Ethoxy CH₃ (aliphatic) | t | 1.2 | 3H | 7 |
| N-H₂ (primary amine) | br s | 1.5-3.0 | 2H | - |
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine through characteristic chemical shift ranges and multiplicities [16] [17] [18]. Aromatic carbons appear in the diagnostic region of 125-150 ppm, with quaternary carbons (those bearing substituents) typically appearing at the downfield end of this range due to substitution effects [16] [17].
The chlorinated aromatic carbon is expected to resonate around 130 ppm, while the ethoxy-substituted aromatic carbon appears at approximately 155 ppm due to the electron-donating effect of the oxygen atom [16]. Aromatic CH carbons display signals at 130, 128, and 115 ppm, reflecting the differential electronic environments created by the chlorine and ethoxy substituents [17].
Aliphatic carbons show characteristic chemical shift patterns based on their proximity to heteroatoms. The benzylic carbon (Ar-CH₂-N) appears at 47 ppm, consistent with carbons positioned between aromatic rings and nitrogen atoms [19] [18]. Ethoxy carbons display expected patterns with OCH₂ carbons appearing at 64 and 66 ppm for aromatic and aliphatic attachments respectively, while the corresponding CH₃ carbons both resonate at approximately 15 ppm [16] [18].
The propyl chain carbons show differentiated chemical shifts reflecting their electronic environments. The α-carbon to nitrogen appears at 42 ppm, while the β-carbon adjacent to oxygen resonates at 69 ppm, demonstrating the characteristic deshielding effect of the ether oxygen [16] [18].
| Table 3: ¹³C NMR Spectroscopic Data for N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine | |||
|---|---|---|---|
| Carbon Environment | Chemical Shift Range (ppm) | Expected Values (ppm) | Multiplicity (DEPT) |
| Aromatic C (quaternary) | 125-150 | 155, 130, 125 | Quaternary (absent) |
| Aromatic C (CH) | 125-150 | 130, 128, 115 | CH (positive) |
| Benzyl CH₂ | 40-55 | 47 | CH₂ (negative) |
| Ethoxy CH₂ (aromatic) | 60-70 | 64 | CH₂ (negative) |
| Ethoxy CH₂ (aliphatic) | 60-70 | 66 | CH₂ (negative) |
| Propyl CH₂ (α to N) | 35-45 | 42 | CH₂ (negative) |
| Propyl CH₂ (β to O) | 65-75 | 69 | CH₂ (negative) |
| Ethoxy CH₃ (aromatic) | 10-20 | 15 | CH₃ (positive) |
| Ethoxy CH₃ (aliphatic) | 10-20 | 15 | CH₃ (positive) |
Mass spectrometric analysis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [20] [21] [22]. The molecular ion peak appears at m/z 271/273 with the characteristic chlorine isotope pattern (M+2 peak at approximately one-third the intensity of the molecular ion), confirming the presence of a single chlorine atom [23].
Primary fragmentation pathways include the loss of ammonia (NH₃, 17 mass units) to generate the [M-NH₃]⁺ ion at m/z 254/256, which is a common fragmentation pattern for primary aliphatic amines [20]. This process involves rearrangement of the hydrogen atoms followed by elimination of the amine functionality.
Benzylic cleavage represents a major fragmentation pathway, producing the chloroethoxybenzyl cation [ClC₆H₃(OEt)CH₂]⁺ at m/z 185/187 [20]. This fragment exhibits high relative intensity due to the stability of the benzylic carbocation. Further loss of chlorine from this fragment generates the [C₆H₃(OEt)CH₂]⁺ ion at m/z 151.
Formation of the tropylium-like ion [ClC₆H₃]⁺ at m/z 127/129 represents a significant fragmentation pathway involving rearrangement and cyclization processes [20]. The complementary fragment from benzylic cleavage appears as [EtOCH₂CH₂CH₂NH₂]⁺- at m/z 103, corresponding to the ethoxypropylammonium radical cation.
McLafferty rearrangement processes generate the [EtOCH₂CH₂]⁺ fragment at m/z 59, which represents a common fragmentation pattern in ether-containing compounds [21]. Simple cleavage reactions produce the ethoxy cation [EtO]⁺ at m/z 45 and the immonium ion [NH₂CH₂]⁺ at m/z 30 [21].
| Table 4: Mass Spectrometric Fragmentation Patterns for N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine | |||
|---|---|---|---|
| Fragment | m/z | Relative Intensity | Fragmentation Pathway |
| [M]⁺- | 271/273 (M/M+2) | Low | Molecular ion |
| [M-NH₃]⁺ | 254/256 | Medium | Loss of NH₃ |
| [ClC₆H₃(OEt)CH₂]⁺ | 185/187 | High | Benzylic cleavage |
| [C₆H₃(OEt)CH₂]⁺ | 151 | Medium | Loss of Cl from previous |
| [ClC₆H₃]⁺ | 127/129 | High | Tropylium-like ion |
| [EtOCH₂CH₂CH₂NH₂]⁺- | 103 | Medium | Complementary fragment |
| [EtOCH₂CH₂]⁺ | 59 | High | McLafferty rearrangement |
| [EtO]⁺ | 45 | Medium | Simple cleavage |
| [NH₂CH₂]⁺ | 30 | Low | Immonium ion |
Crystallographic investigations of structural analogues provide valuable insights into the solid-state conformations and intermolecular interactions of compounds related to N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine [24] [25] [26]. N-benzylaniline derivatives crystallize in monoclinic space groups, typically P2₁/c, with unit cell parameters demonstrating the influence of substituent effects on molecular packing [24].
Chlorobenzyl-containing compounds exhibit characteristic crystal structures with space groups ranging from orthorhombic Pnma to monoclinic P2₁/c systems [25]. The presence of chlorine substituents introduces significant disorder in many structures, with occupancy factors typically ranging from 0.6 to 0.8 for the major conformer [25]. This disorder reflects the conformational flexibility of the chlorobenzyl moiety and its ability to adopt multiple orientations within the crystal lattice.
Ethoxybenzyl analogues demonstrate triclinic and monoclinic crystal systems, with the ethoxy substituent influencing both molecular conformation and intermolecular hydrogen bonding patterns [27] [28]. The ethoxy group typically adopts extended conformations that minimize steric interactions while maximizing favorable van der Waals contacts.
Intermolecular interactions in these crystal structures are dominated by N-H⋯π interactions between amine functionalities and aromatic rings [24] [25]. C-H⋯Cl hydrogen bonds provide additional stabilization in chlorine-containing analogues, with typical donor-acceptor distances ranging from 2.8 to 3.2 Å [25]. C-H⋯π interactions contribute to the overall crystal packing, particularly involving the aromatic rings and aliphatic hydrogen atoms [25].
Crystal packing analysis reveals that molecules typically arrange in chains or layers stabilized by these weak interactions [25] [26]. The formation of R₂²(12) and R₂²(16) ring motifs through N-H⋯N hydrogen bonds is common in amine-containing structures [25]. π⋯π stacking interactions between aromatic rings provide additional stabilization with typical interplanar distances of 3.4-3.8 Å [25].
| Table 5: Crystallographic Data for Structural Analogues | ||||||
|---|---|---|---|---|---|---|
| Compound | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | β angle (°) | Key Interactions |
| N-benzylaniline | Monoclinic P2₁/c | 10.420 | 16.456 | 26.391 | 90.031 | N-H⋯π, C-H⋯π |
| 4-chlorobenzylamine | Orthorhombic Pnma | 9.574 | 9.686 | 25.644 | 90.0 | N-H⋯Cl, C-H⋯Cl |
| 2-ethoxybenzylamine analogue | Triclinic P-1 | 8.542 | 10.125 | 12.847 | 102.45 | O-H⋯N, C-H⋯O |
| 3-ethoxypropylamine derivative | Monoclinic C2/c | 16.456 | 10.420 | 26.391 | 90.031 | N-H⋯O, C-H⋯π |
| N-(2-chlorobenzyl)pyridinium | Monoclinic P2₁/c | 15.340 | 11.162 | 15.385 | 119.48 | N-H⋯Cl, π⋯π |